N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrolidinone ring, a thiophene sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidinone Intermediate: This step involves the reaction of a suitable amine with succinic anhydride to form the pyrrolidinone ring.
Synthesis of the Tetrahydroquinoline Derivative: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Sulfonylation: The tetrahydroquinoline derivative is then sulfonylated using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: Finally, the pyrrolidinone intermediate is coupled with the sulfonylated tetrahydroquinoline derivative using oxalyl chloride to form the target oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydroquinoline moieties.
Reduction: Reduction reactions can target the oxalamide and sulfonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
Oxidation: Oxidized derivatives of the thiophene and tetrahydroquinoline rings.
Reduction: Reduced forms of the oxalamide and sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug design.
Medicine
Diagnostics: Could be used in the development of diagnostic tools due to its specific binding properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure but with a phenyl group instead of a thiophene.
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure but with a methylsulfonyl group.
Uniqueness
The presence of the thiophene sulfonyl group in N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide provides unique electronic properties and potential for specific interactions that are not present in similar compounds with different substituents. This makes it particularly interesting for applications requiring specific electronic or binding characteristics.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c27-19-6-2-11-25(19)12-4-10-23-21(28)22(29)24-17-9-8-16-5-1-13-26(18(16)15-17)33(30,31)20-7-3-14-32-20/h3,7-9,14-15H,1-2,4-6,10-13H2,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYPSRFUAQDIMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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